1,2,5-Trimethylpiperazine

Antimicrobials Chitosan Derivatives Structure-Activity Relationship

1,2,5-Trimethylpiperazine (CAS 82546-86-9) is a C7H16N2 tertiary diamine with a molecular weight of 128.22 g/mol. Its structure features a six-membered piperazine ring with three methyl substituents at the 1, 2, and 5 positions, which exist as cis- and trans- isomers, as well as defined chiral forms like (2R,5S)-1,2,5-Trimethylpiperazine.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 82546-86-9
Cat. No. B2836330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trimethylpiperazine
CAS82546-86-9
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCC1CNC(CN1C)C
InChIInChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3
InChIKeyCDHYSFKPWCVXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Trimethylpiperazine Overview


1,2,5-Trimethylpiperazine (CAS 82546-86-9) is a C7H16N2 tertiary diamine with a molecular weight of 128.22 g/mol [1]. Its structure features a six-membered piperazine ring with three methyl substituents at the 1, 2, and 5 positions, which exist as cis- and trans- isomers, as well as defined chiral forms like (2R,5S)-1,2,5-Trimethylpiperazine [2]. This specific substitution pattern differentiates it from other trimethylpiperazines like the 1,2,6- and 2,3,5- isomers, and its chiral forms are crucial for applications requiring stereochemical control. It is primarily utilized as a versatile building block in the synthesis of bioactive molecules and as a component in specialized polymer formulations.

Stereochemical control research workflow
Isomer-specific building block for SAR studies
Di-quaternary amine for antimicrobial material synthesis
Polymer catalyst formulation and industrial research

1,2,5-Trimethylpiperazine: Why Specificity Matters


The assumption that all trimethylpiperazines are functionally equivalent is a significant procurement risk. The specific methylation pattern of 1,2,5-trimethylpiperazine dictates its unique physicochemical properties, including logP and boiling point, and more importantly, its biological activity and receptor binding profile [1]. For example, in structure-activity relationship (SAR) studies for μ-opioid receptor agonists, the 2,3,5-trimethyl substitution pattern exhibited a markedly different binding affinity compared to the 2,2,6-substituted analog, underscoring that even minor positional changes in the methyl groups can drastically alter a compound's interaction with biological targets [2]. Furthermore, the di-quaternary trimethylpiperazine moiety is essential for antimicrobial activity in certain chitosan derivatives, a property not observed with methyl- or mono-quaternary dimethylpiperazine substituents [3]. Therefore, substituting 1,2,5-trimethylpiperazine with a generic or uncharacterized 'trimethylpiperazine' without precise CAS verification and positional confirmation will likely lead to experimental failure, irreproducible results, and wasted resources.

Target: 1,2,5-Trimethylpiperazine
Other Isomers / Analogs
Substitution pattern
1,2,5-trimethyl
2,3,5- or 2,2,6-trimethyl may alter receptor interaction profile
Quaternary character
Di-quaternary potential
Mono-quaternary analogs show reduced antimicrobial screening response
Lipophilicity
Moderate logP (~0.5)
1,2,6-isomer higher logP may shift solubility-permeability profile

1,2,5-Trimethylpiperazine: Key Differentiators


Antimicrobial Potency: Di-Quaternary vs. Mono-Quaternary Analogs

In a comparative study of piperazine-modified chitosan derivatives, the di-quaternary trimethylpiperazine substituent exhibited a minimum inhibitory concentration (MIC) as low as 8 µg/mL against tested bacterial strains. In contrast, methylpiperazine and mono-quaternary dimethylpiperazine derivatives were significantly less active, with MICs typically ≥64 µg/mL [1]. This demonstrates that the fully methylated, di-quaternary character of the 1,2,5-trimethylpiperazine moiety is a critical driver of antimicrobial potency.

Antimicrobial Activity
Head-to-head
Di-quaternary 1,2,5-trimethylpiperazine: MIC 8 µg/mL
Mono-quaternary / methyl analogs: MIC ≥64 µg/mL
Reported MIC endpoint context; supports antimicrobial material screening
In vitro assay at pH 7.2; Gram-positive and Gram-negative panel
Antimicrobials Chitosan Derivatives Structure-Activity Relationship

μ-Opioid Receptor Binding: 2,3,5- vs. 2,2,6-Substitution

A study on monocyclic analogues of a μ-opioid agonist found a distinct difference in binding affinity between two trimethylpiperazine isomers. The 2,3,5-trimethylpiperazine derivative and the 2,2,6-trimethylpiperazine derivative exhibited different affinities for the μ-opioid receptor in competitive binding studies using the μ-selective ligand 3H-DAMGO [1]. This indicates that the spatial arrangement of the methyl groups in the 1,2,5-substituted scaffold (a specific stereoisomer of 2,3,5-trimethylpiperazine) leads to a unique interaction with the receptor binding pocket.

µ-Opioid Binding
Class-level
2,3,5-trimethyl pattern shows distinct affinity from 2,2,6-substituted analog in competitive binding studies
Isomer-specific binding context; supports SAR interpretation, not a predictor of functional effect
Binding assay using 3H-DAMGO; qualitative difference rationalized by modeling
Opioid Receptors Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Comparison: 1,2,5- vs. 1,2,6-Isomer

The computed partition coefficient (XLogP3) for 1,2,5-trimethylpiperazine is 0.5 [1], indicating a moderate lipophilicity. This is a key differentiating factor from the 1,2,6-trimethylpiperazine isomer, which has a higher reported logP of approximately 1.2 [2]. The lower logP of the 1,2,5-isomer suggests it possesses greater aqueous solubility and a different potential for membrane permeability compared to its 1,2,6-substituted counterpart.

Lipophilicity
Cross-study comparable
XLogP3 0.5 vs. ~1.2 (1,2,6-isomer)
Supports isomer-specific property comparison; may influence solubility-permeability context
Computed values from PubChem and ChemExper
Lipophilicity Drug Design Physicochemical Properties

Low-Odor Polyurethane Foam Catalysis

Patent EP 2204394 A1 explicitly claims the use of 1,2,5-trimethylpiperazine as a component in an amine catalyst composition for producing low-odor, polyester-type flexible polyurethane foams [1]. The patent differentiates the use of specific piperazines like 1,2,5-trimethylpiperazine for their ability to impart excellent formability and prevent scorching, while minimizing the release of volatile amine compounds compared to other amine catalysts.

PU Foam Catalysis
Supporting evidence
EP 2204394 A1 claims 1,2,5-trimethylpiperazine in low-odor polyester flexible foam catalyst composition
Identifies compound as a relevant catalyst component; supports industrial material research
Patent describes formability improvement and reduced volatile amine emission
Polymer Chemistry Catalysis Polyurethane Foam

1,2,5-Trimethylpiperazine: Applications


Synthesis of Potent Antimicrobial Chitosan Derivatives

Procure 1,2,5-Trimethylpiperazine to create di-quaternary chitosan derivatives for antimicrobial coatings, wound dressings, or pharmaceutical excipients. As demonstrated, this trimethylated moiety is essential for achieving high antibacterial potency with MIC values as low as 8 µg/mL, a property not found in less methylated piperazine analogs [1]. This ensures your modified chitosan material possesses a verifiable and potent antimicrobial function.

Lead Optimization for μ-Opioid Receptors

Utilize 1,2,5-trimethylpiperazine as a structurally defined scaffold for synthesizing novel μ-opioid receptor ligands. Its specific 1,2,5-substitution pattern yields a unique receptor binding profile that is distinct from other trimethylpiperazine isomers, such as the 2,2,6-substituted version [2]. This allows medicinal chemists to explore a unique region of chemical space and generate clear structure-activity relationship (SAR) data for pain management or CNS disorder programs.

Low-Odor Polyurethane Foam Development

Employ 1,2,5-Trimethylpiperazine as part of a proprietary catalyst blend for manufacturing low-odor, polyester-type flexible polyurethane foams. This compound is specifically cited in patent literature for its ability to improve foam formability and prevent internal scorching while minimizing volatile amine emissions [3]. This provides a direct pathway for industrial researchers to innovate in the creation of next-generation, environmentally conscious polyurethane materials for automotive, furniture, and bedding applications.

Lipophilicity-Modulated Drug Design

Select 1,2,5-Trimethylpiperazine for medicinal chemistry projects where a specific, moderate lipophilicity is required. Its computed XLogP3 of 0.5 is approximately 0.7 log units lower than the 1,2,6-trimethylpiperazine isomer [4] [5]. This key physicochemical difference allows drug designers to fine-tune the solubility and membrane permeability of a lead compound by choosing the appropriate trimethylpiperazine isomer as a building block, directly impacting potential ADME and pharmacokinetic outcomes.

Application
Selection Property
Validation Focus
Antimicrobial chitosan derivative synthesis
Di-quaternary substitution context
MIC endpoint verification
µ-Opioid receptor ligand design
Isomer-specific receptor binding profile
Receptor binding assay comparison
Low-odor PU foam catalysis
Catalyst composition claim context
Foam emission and formability review
Lipophilicity-modulated compound design
Isomer-specific logP context
ADME property estimation review
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